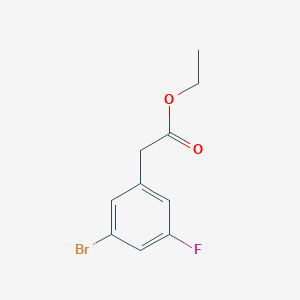

Ethyl 2-(3-bromo-5-fluorophenyl)acetate

描述

Ethyl 2-(3-bromo-5-fluorophenyl)acetate is an aromatic ester featuring a phenyl ring substituted with bromine (3-position) and fluorine (5-position), linked to an ethyl ester group. This compound serves as a critical intermediate in pharmaceutical research and organic synthesis, particularly in the development of bioactive molecules . The bromine and fluorine substituents enhance its stability and influence electronic properties, making it a versatile building block for drug discovery.

属性

分子式 |

C10H10BrFO2 |

|---|---|

分子量 |

261.09 g/mol |

IUPAC 名称 |

ethyl 2-(3-bromo-5-fluorophenyl)acetate |

InChI |

InChI=1S/C10H10BrFO2/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3 |

InChI 键 |

LOWMDJRIRJJIMD-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CC1=CC(=CC(=C1)Br)F |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate

- Molecular Formula: C₁₂H₁₀BrF₂NO₂

- Key Features: Additional cyano (CN) and difluoromethyl (CF₂H) groups at positions 2 and 3. Higher molecular weight (317.12 g/mol) due to these substituents. Enhanced reactivity for nucleophilic additions or cross-coupling reactions due to the electron-withdrawing cyano group .

Ethyl (3-bromo-5-fluorobenzoyl)acetate

- Molecular Formula : C₁₁H₁₀BrFO₃

- Key Features: Benzoyl (C=O) group replaces the phenylacetate structure.

Ester Group Modifications

Methyl 2-(3-Bromo-5-fluorophenyl)acetate

- Molecular Formula : C₉H₈BrFO₃

- Key Features: Methyl ester instead of ethyl ester reduces lipophilicity (logP ~1.5 vs.

Heterocyclic Analogues

Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate

- Molecular Formula : C₁₄H₁₅BrO₄S

- Key Features: Benzofuran core introduces rigidity and planar geometry. Ethylsulfinyl group participates in non-classical C–H⋯O hydrogen bonds and π-π stacking (centroid distance: 3.814 Å), stabilizing the crystal lattice .

Functional Group Additions

Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate

- Molecular Formula: C₁₀H₁₀BrFNO₂

- Key Features: Amino group at position 5 introduces basicity, enabling pH-dependent solubility and coordination chemistry. Used in synthesizing therapeutic agents targeting neurotransmitter receptors .

Comparative Analysis Table

Key Research Findings

- Electronic Effects : Bromine and fluorine substituents increase electron-withdrawing character, directing electrophilic substitutions to meta/para positions .

- Solid-State Stability : Benzofuran analogues exhibit stronger π-π stacking than phenyl derivatives, improving crystallinity .

- Biological Relevance: Amino-substituted derivatives show promise in CNS drug development due to enhanced receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。